molecular formula C15H15BrN2O2 B12241707 3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine

3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine

Cat. No.: B12241707
M. Wt: 335.20 g/mol
InChI Key: OTVLYKKYTOZBGP-UHFFFAOYSA-N
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Description

3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine is a complex organic compound that features a bromine atom, a benzodioxin ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with formaldehyde under acidic conditions to form 1,4-benzodioxane.

    Bromination: The benzodioxane derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

    Pyridine Derivative Formation: The pyridine ring is synthesized separately, often starting from 4-chloropyridine, which is then reacted with methylamine to introduce the N-methyl group.

    Coupling Reaction: The final step involves coupling the brominated benzodioxane with the pyridine derivative under basic conditions, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzodioxane derivatives.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine is unique due to the combination of its bromine atom, benzodioxin ring, and pyridine ring, which confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridin-4-amine

InChI

InChI=1S/C15H15BrN2O2/c1-18(13-4-5-17-9-12(13)16)10-11-2-3-14-15(8-11)20-7-6-19-14/h2-5,8-9H,6-7,10H2,1H3

InChI Key

OTVLYKKYTOZBGP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=C(C=NC=C3)Br

Origin of Product

United States

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